6-Methyl-1H-indazole-5-carbonitrile

Lipophilicity Membrane permeability Drug-likeness

6-Methyl-1H-indazole-5-carbonitrile (CAS 259537-71-8) is a disubstituted indazole building block bearing a C6-methyl group and a C5-carbonitrile substituent on the 1H-indazole core. With a molecular weight of 157.17 g·mol⁻¹ and a formula of C₉H₇N₃, the compound serves as a versatile intermediate for constructing kinase-focused compound libraries and S1P1 receptor-targeted agents.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 259537-71-8
Cat. No. B1603455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazole-5-carbonitrile
CAS259537-71-8
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C#N)C=NN2
InChIInChI=1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
InChIKeySVYPSKBAEHNFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indazole-5-carbonitrile (CAS 259537-71-8) – Core Indazole Scaffold and Physicochemical Profile for Procurement Evaluation


6-Methyl-1H-indazole-5-carbonitrile (CAS 259537-71-8) is a disubstituted indazole building block bearing a C6-methyl group and a C5-carbonitrile substituent on the 1H-indazole core . With a molecular weight of 157.17 g·mol⁻¹ and a formula of C₉H₇N₃, the compound serves as a versatile intermediate for constructing kinase-focused compound libraries and S1P1 receptor-targeted agents . Its computed LogP of 1.74 and topological polar surface area (TPSA) of 52.5 Ų position it as a moderately lipophilic, hydrogen-bond-capable scaffold suitable for hit-to-lead optimization programs .

Why 6-Methyl-1H-indazole-5-carbonitrile Cannot Be Casually Replaced by Other Indazole-5-carbonitrile Isomers in Lead Optimization


Indazole-5-carbonitrile scaffolds are not interchangeable. The exact position and nature of substituents on the indazole core produce quantifiable differences in lipophilicity, polar surface area, and target-binding geometry [1]. For instance, relocating the methyl group from C6 to N1 reduces PSA by ~10.9 Ų (from 52.5 Ų to 41.6 Ų) while lowering LogP by ~0.3 units, altering blood-brain barrier permeability predictions . Similarly, shifting the carbonitrile from C5 to C4 preserves LogP but relocates the key hydrogen-bond acceptor vector away from the kinase hinge-binding motif, potentially abolishing ATP-competitive activity demonstrated for 5‑carbonitrile indazoles (IC₅₀ = 80 nM against ITK) [2]. Substituting the C6-methyl with bromine increases molecular weight by ~65 g·mol⁻¹ and introduces oxidative metabolism liabilities without proven advantage . These measurable differences mean that substituting the target compound with a positional isomer or close analog without re-optimizing the structure can lead to a complete loss of activity in a developed SAR series.

Quantitative Comparator Evidence for 6-Methyl-1H-indazole-5-carbonitrile (CAS 259537-71-8) to Support Procurement and Molecule Selection


LogP Elevation vs. Unsubstituted 1H-Indazole-5-carbonitrile Drives Membrane Permeability Differentiation

6-Methyl-1H-indazole-5-carbonitrile exhibits a computed LogP of 1.74 (XLogP3 = 1.6), which is 0.31–0.48 log units higher than the unsubstituted parent scaffold 1H-indazole-5-carbonitrile (LogP = 1.26–1.43 depending on source) [1]. This increment reflects the contribution of the C6-methyl group, which increases hydrocarbon surface area without altering hydrogen-bond donor/acceptor counts. In drug discovery, a ΔLogP of +0.3–0.5 can translate to a measurable increase in passive membrane permeability and oral absorption potential, as governed by Lipinski's and Veber's frameworks [1].

Lipophilicity Membrane permeability Drug-likeness

PSA Divergence from N1-Methyl Regioisomer Enables Different CNS Permeability Predictions

The target compound retains a TPSA of 52.5 Ų, identical to the unsubstituted 1H-indazole-5-carbonitrile scaffold, due to the free N1–H hydrogen-bond donor [1]. In contrast, 1-methyl-1H-indazole-5-carbonitrile (CAS 189107-45-7), where methylation occurs at the N1 position, exhibits a reduced PSA of 41.6 Ų and a lower LogP of 1.44 . The PSA difference of 10.9 Ų is significant for CNS drug design, where TPSA below 60–70 Ų is generally required for BBB penetration, and smaller PSA values within this range correlate with higher passive CNS entry [2]. Thus, the target compound's free N1–H provides a distinct hydrogen-bond donor that can be exploited or capped during lead optimization, offering orthogonal vector control compared to N1-alkylated analogs.

Polar surface area Blood-brain barrier penetration Regioisomer comparison

5-Carbonitrile Positional Privilege for Kinase Hinge Binding vs. 4- or 7-Carbonitrile Isomers

The 5-carbonitrile substituent occupies a privileged vector for ATP-competitive kinase inhibition. A closely related 5-carbonitrile indazole analog, 3-(1H-indol-2-yl)-1H-indazole-5-carbonitrile (CHEMBL1288387), demonstrated an IC₅₀ of 80 nM against ITK in a recombinant GST-tagged full-length enzyme assay [1]. By contrast, 6-methyl-1H-indazole-4-carbonitrile (CAS 885522-51-0), despite having an essentially identical LogP (1.74) and TPSA (52.5 Ų) , positions the nitrile at C4, projecting the hydrogen-bond acceptor away from the canonical kinase hinge region that typically recognizes the C5/C6 vector [2]. 1H-Indazole-7-carbonitrile has been reported as equipotent to 7-nitro-1H-indazole for NOS inhibition , further demonstrating that the carbonitrile position dictates target engagement. The target compound thus occupies the 5-CN position most validated for kinase hinge binding while adding a C6-methyl group for additional hydrophobic contacts or selectivity modulation.

Kinase inhibitor Hinge-binding motif Structure-activity relationship

Documented Use as a Key Intermediate in Patented S1P1 Receptor Agonist Series (WO-2011072488-A1)

6-Methyl-1H-indazole-5-carbonitrile is explicitly cited as a synthetic intermediate in patent WO-2011072488-A1, which claims oxadiazole-substituted indazole derivatives as sphingosine 1-phosphate 1 (S1P1) receptor agonists . S1P1 agonists such as fingolimod are clinically validated for multiple sclerosis and autoimmune indications. The compound's use in a published patent family (EP-2513095-A1, US-2012283297-A1) demonstrates its proven utility in accessing composition-of-matter-protected chemical space, which is directly relevant for pharmaceutical R&D organizations pursuing novel IP. In comparison, the 4-carbonitrile and 7-carbonitrile positional isomers are not listed in this patent family, suggesting that the 5‑carbonitrile substitution pattern was specifically selected during the medicinal chemistry campaign [1].

S1P1 agonist Patent intermediate Immunomodulation

Commercial Purity Availability at 97–98% Matches or Exceeds Typical Parent Scaffold Specifications

The target compound is readily available at 97% purity from Aladdin Scientific and at ≥98% (NLT 98%) from MolCore, both established research chemical suppliers . The parent scaffold 1H-indazole-5-carbonitrile is typically offered at 95–96% purity (CymitQuimica 95%, Chemenu 96%) with only select vendors providing 98%+ material . The 4-carbonitrile positional isomer is listed at ≥98% by ChemScene , comparable to the target compound. This indicates that the 6-methyl-5‑carbonitrile compound does not suffer from reduced synthetic accessibility or purification difficulty relative to its closest analogs, ensuring reliable supply for large-scale library production or scale-up studies.

Chemical purity Quality control Procurement benchmark

Targeted Procurement Scenarios for 6-Methyl-1H-indazole-5-carbonitrile Based on Quantitative Evidence


Kinase-Focused Library Design Requiring a Validated Hinge-Binding Scaffold

Medicinal chemistry teams constructing ATP-competitive kinase inhibitor libraries should prioritize 6-methyl-1H-indazole-5-carbonitrile over 4‑ or 7‑carbonitrile isomers. The 5‑carbonitrile vector matches the canonical kinase hinge-binding geometry, as evidenced by a ChEMBL analog displaying an IC₅₀ of 80 nM against ITK [1]. The C6-methyl group adds hydrophobic bulk that can be exploited for selectivity pocket interactions without altering the core hydrogen-bond donor/acceptor profile, making the compound an efficient starting point for structure-based design.

Peripheral S1P1 Agonist Lead Optimization Where CNS Exclusion is Desired

For immunomodulatory programs targeting peripheral S1P1 receptors, 6‑methyl‑1H‑indazole‑5‑carbonitrile is the preferred intermediate over its N1-methyl regioisomer. The target compound's higher TPSA (52.5 vs. 41.6 Ų) predicts reduced passive BBB penetration , while its documented use in the WO‑2011072488‑A1 S1P1 agonist patent family provides direct synthetic precedent. Teams can leverage the free N1–H position for later-stage functionalization to further modulate pharmacokinetic properties.

Hit-to-Lead Programs Requiring Higher Lipophilicity Than the Parent Indazole Scaffold

When a hit derived from unsubstituted 1H-indazole-5-carbonitrile (LogP ~1.3–1.4) requires improved membrane permeability for cellular activity, 6‑methyl‑1H‑indazole‑5‑carbonitrile offers a predictable +0.3 to +0.5 LogP increase without introducing additional heteroatoms or metabolic labile groups . This allows medicinal chemists to improve permeability while maintaining molecular weight below 160 Da and retaining synthetic tractability, as confirmed by the 97–98% purity available from multiple commercial suppliers .

Parallel Synthesis of Indazole-Based Compound Arrays with Orthogonal Vector Control

In parallel medicinal chemistry campaigns, 6‑methyl‑1H‑indazole‑5‑carbonitrile enables divergent derivatization: the C5‑CN group serves as an electron-withdrawing substituent that stabilizes the indazole core and can be reduced to an aminomethyl handle, while the C6‑methyl provides a steric and electronic bias for regioselective electrophilic substitution . The compound's favorable computed properties (LogP 1.74, TPSA 52.5 Ų, zero rotatable bonds) make it suitable for fragment-based screening libraries where minimal molecular complexity is desired.

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